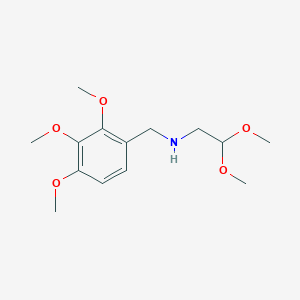

(2,3,4-Trimethoxybenzyl)-(2,2-dimethoxyethyl)amine

Cat. No. B8407396

M. Wt: 285.34 g/mol

InChI Key: SIIXRKSJWFLFHC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07781445B2

Procedure details

Imine 11e (14.28 g, 0.05040 mol) was dissolved in ethanol (100 mL) and reacted with NaBH4 (3.00 g, 0.0793 mol) as described previously for compound 12a. A colorless oil (14.38 g, 100%) was obtained. 1H NMR (300 MHz, CDCl3) δ 6.89 (d, J=8.4 Hz, 1H), 6.57 (d, J=8.4 Hz, 1H), 4.45 (t, J=5.4 Hz, 1H), 3.87 (s, 3H), 3.82 (s, 3H), 3.80 (s, 2H), 3.70 (s, 3H), 3.31 (s, 6H), 2.68 (d, J=5.4 Hz, 2H); low resolution ESIMS m/z (rel intensity) 286 (MH+, 100), 181 (69). Anal. Calcd for C14H23NO5: C, 58.93; H, 8.12; N, 4.91. Found: C, 59.16; H, 8.24; N, 4.64.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[CH:14]=[CH:13][C:4]=1[CH:5]=[N:6][CH2:7][CH:8]([O:11][CH3:12])[O:9][CH3:10].[BH4-].[Na+].COC1C=C(C=CC=1OC)CNCC(OC)OC>C(O)C>[CH3:1][O:2][C:3]1[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[CH:14]=[CH:13][C:4]=1[CH2:5][NH:6][CH2:7][CH:8]([O:9][CH3:10])[O:11][CH3:12] |f:1.2|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(CNCC(OC)OC)C=CC1OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(CNCC(OC)OC)C=CC(=C1OC)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.38 g | |

| YIELD: PERCENTYIELD | 100% | |

| YIELD: CALCULATEDPERCENTYIELD | 100% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |